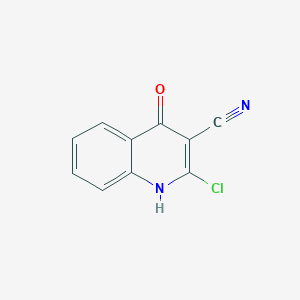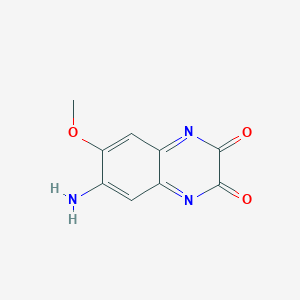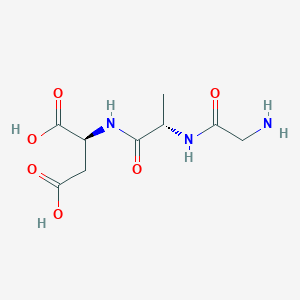![molecular formula C8H19N3O B3279735 3-[3-(Dimethylamino)propylamino]propanamide CAS No. 69852-49-9](/img/structure/B3279735.png)
3-[3-(Dimethylamino)propylamino]propanamide
Overview
Description
“3-[3-(Dimethylamino)propylamino]propanamide” is a derivative of “3-(Dimethylamino)propylamine” (DMAPA), which is a weakly basic, colorless liquid . DMAPA belongs to the class of 1,3-diamines and is a versatile intermediate with a variety of applications . It is used for the synthesis of agrochemicals and surfactants, in water treatment chemicals, and as a catalyst for PU and Epoxy polymerizations .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . It is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Molecular Structure Analysis
The linear formula of DMAPA is (CH3)2N(CH2)3NH2 . The molecular weight is 102.18 .Chemical Reactions Analysis
DMAPA is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .Physical And Chemical Properties Analysis
DMAPA is a weakly basic, colorless liquid . It has a vapor density of 3.6 (vs air) and a vapor pressure of 5 mmHg at 20 °C . The refractive index n20/D is 1.435 (lit.) and the density is 0.812 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic Solar Cells
“3-[3-(Dimethylamino)propylamino]propanamide” is used in the development of organic solar cells. It is applied in a solvent-induced anti-aggregation (SIAA) strategy to improve the photovoltaic performance and operational reliability of small molecule electron-transporting layers (ETL). This strategy involves the mixing of ethanol and trifluoroethanol solvents at an optimal volume ratio .
Agrochemical Synthesis
This compound is used as an intermediate in the synthesis of agrochemicals . Agrochemicals are essential for protecting crops from pests and diseases, and for enhancing crop yield.
Surfactant Synthesis
“this compound” is also used in the synthesis of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are used in a wide variety of applications, including detergents, emulsifiers, and dispersants.
Water Treatment Chemicals
This compound is used in the production of water treatment chemicals . These chemicals are used to treat water and make it safe for drinking, irrigation, and industrial uses.
Catalyst for Polymerizations
“this compound” is used as a catalyst for polyurethane (PU) and epoxy polymerizations . These polymerizations are crucial in the production of various types of plastics and resins.
Alkylating Agent
“this compound” can be converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . Alkylating agents are used in various chemical reactions, including the production of pharmaceuticals and polymers.
Safety and Hazards
Future Directions
DMAPA is a versatile intermediate with a variety of applications . It is used for the synthesis of agrochemicals and surfactants, in water treatment chemicals, and as a catalyst for PU and Epoxy polymerizations . Its future directions could include further exploration of its potential uses in these and other areas.
Mechanism of Action
Target of Action
3-[3-(Dimethylamino)propylamino]propanamide, commonly known as DMPA, is a versatile intermediate with a variety of applications . .
Mode of Action
As an intermediate, it is used for the synthesis of agrochemicals and surfactants . It is also used in water treatment chemicals and as a catalyst for PU and Epoxy polymerizations .
properties
IUPAC Name |
3-[3-(dimethylamino)propylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-11(2)7-3-5-10-6-4-8(9)12/h10H,3-7H2,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANCPUCRZJYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237129 | |
| Record name | Propanamide, 3-[[3-(dimethylamino)propyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69852-49-9 | |
| Record name | Propanamide, 3-[[3-(dimethylamino)propyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69852-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 3-[[3-(dimethylamino)propyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




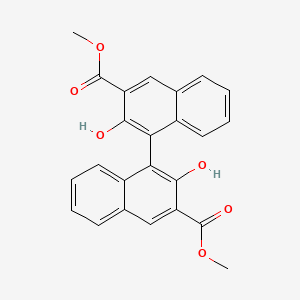
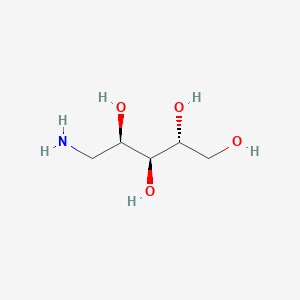
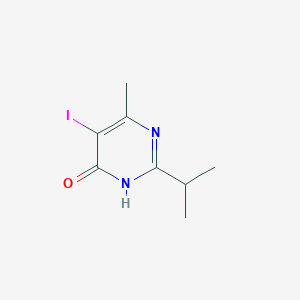

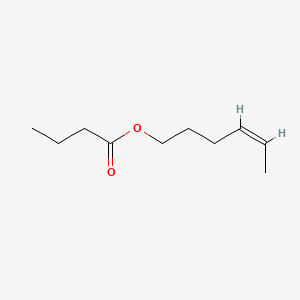
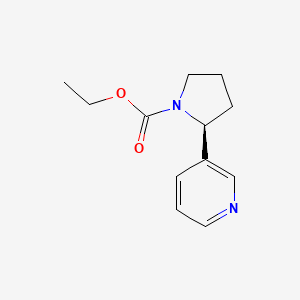
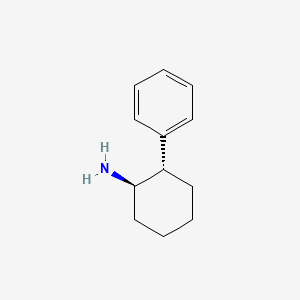
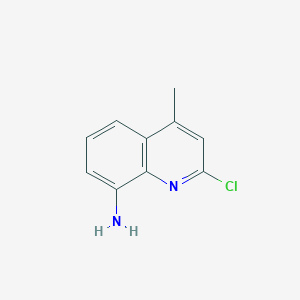
![1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3279728.png)
